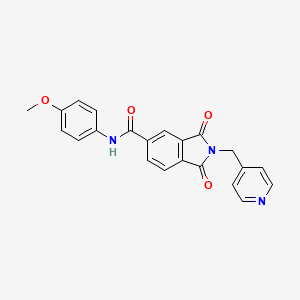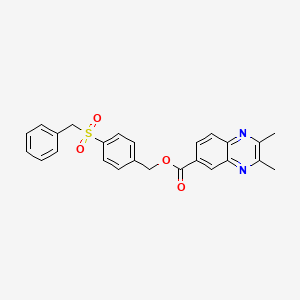![molecular formula C18H17NO5 B4404206 methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B4404206.png)
methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate
Descripción general
Descripción
Methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzophenone, and its unique chemical structure makes it a promising candidate for various applications.
Aplicaciones Científicas De Investigación
Methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate has been extensively studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. It has also been investigated for its use in the development of sunscreen formulations due to its ability to absorb UV radiation. Additionally, this compound has shown promise in the field of polymer chemistry, where it has been used as a monomer in the synthesis of novel polymers.
Mecanismo De Acción
In PDT, methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate works by generating reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cancer cells, leading to their destruction. In sunscreen formulations, this compound absorbs UV radiation and prevents it from reaching the skin, thereby reducing the risk of skin damage and skin cancer. In polymer chemistry, this compound can be polymerized to form polymers with unique properties.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity levels and is considered safe for use in various applications. In PDT, it has been demonstrated to be effective in killing cancer cells both in vitro and in vivo. In sunscreen formulations, this compound has been shown to provide effective protection against UV radiation. In polymer chemistry, this compound has been used to synthesize polymers with unique properties such as high thermal stability and good solubility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate in lab experiments is its ease of synthesis and purification. It is also relatively inexpensive compared to other compounds used in similar applications. However, one limitation of using this compound is its limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate research. One area of interest is the development of more efficient PDT treatments using this compound. Additionally, there is potential for the use of this compound in the development of new sunscreen formulations that provide better protection against UV radiation. In polymer chemistry, this compound could be used to synthesize polymers with even more unique properties. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Propiedades
IUPAC Name |
methyl 2-[(4-propanoyloxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-3-16(20)24-13-10-8-12(9-11-13)17(21)19-15-7-5-4-6-14(15)18(22)23-2/h4-11H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPKXHUWBNDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404126.png)
![4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4404134.png)

![N-[2-(2-allyl-6-chlorophenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4404149.png)

![N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4404158.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4404178.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4404179.png)
![(2-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4404182.png)
![2-[4-(4-methyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4404190.png)
![1-[3-(allyloxy)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4404196.png)
![5-chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4404197.png)

